Cas no 3338-15-6 (1-Propanone, 1-(2-hydroxy-3-methylphenyl)-)

1-Propanone, 1-(2-hydroxy-3-methylphenyl)-, is a specialized organic compound featuring a ketone functional group adjacent to a hydroxyl-substituted aromatic ring. Its structure combines reactivity from the carbonyl group with the stabilizing influence of the phenolic moiety, making it useful in synthetic organic chemistry and pharmaceutical intermediates. The presence of the methyl group enhances steric and electronic properties, potentially improving selectivity in reactions. This compound may serve as a precursor for fragrances, dyes, or bioactive molecules due to its balanced polarity and functional group compatibility. Its stability under mild conditions and solubility in common organic solvents further contribute to its utility in research and industrial applications.
1-Propanone, 1-(2-hydroxy-3-methylphenyl)- structure
3338-15-6 structure
Product Name:1-Propanone, 1-(2-hydroxy-3-methylphenyl)-
CAS No:3338-15-6
MF:C10H12O2
MW:164.201083183289
MDL:MFCD16301118
CID:1457822
PubChem ID:15568694
Update Time:2025-06-07

1-Propanone, 1-(2-hydroxy-3-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(2-hydroxy-3-methylphenyl)-
    • 1-(2-hydroxy-3-methyl-phenyl)-propan-1-one
    • SCHEMBL4116876
    • starbld0025548
    • 1-(2-hydroxy-3-methylphenyl)propan-1-one
    • F81977
    • 3338-15-6
    • 1-(2-hydroxy-3-methylphenyl)-1-propanone
    • MDL: MFCD16301118
    • Inchi: 1S/C10H12O2/c1-3-9(11)8-6-4-5-7(2)10(8)12/h4-6,12H,3H2,1-2H3
    • InChI Key: VJAWQHFZOOLASY-UHFFFAOYSA-N
    • SMILES: OC1C(C)=CC=CC=1C(CC)=O

Computed Properties

  • Exact Mass: 164.08376
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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Additional information on 1-Propanone, 1-(2-hydroxy-3-methylphenyl)-

1-Propanone, 1-(2-hydroxy-3-methylphenyl)- (CAS No. 3338-15-6)

1-Propanone, 1-(2-hydroxy-3-methylphenyl)-, also known by its CAS registry number 3338-15-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of propanone, with a unique substitution pattern on the aromatic ring. The presence of the hydroxyl group at the 2-position and a methyl group at the 3-position of the phenyl ring introduces interesting electronic and steric effects, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 1-propanone, 1-(2-hydroxy-3-methylphenyl)- as a key intermediate in the synthesis of bioactive compounds. Researchers have explored its role in constructing complex molecular frameworks, particularly in the development of antioxidants and anti-inflammatory agents. The compound's ability to undergo various nucleophilic additions and condensation reactions has made it a versatile building block in organic synthesis.

The structure of 1-propanone, 1-(2-hydroxy-3-methylphenyl)- consists of a central ketone group attached to a substituted phenyl ring. The hydroxyl group at the 2-position introduces hydrogen bonding capabilities, while the methyl group at the 3-position provides steric hindrance. This combination influences the compound's solubility, reactivity, and stability under different conditions. Recent computational studies have provided deeper insights into its electronic structure, revealing that the conjugation between the ketone and aromatic rings plays a crucial role in its reactivity.

In terms of physical properties, 1-propanone, 1-(2-hydroxy-3-methylphenyl)- exhibits a melting point of approximately 95°C and a boiling point around 240°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various synthetic procedures. The compound's UV-vis spectrum shows absorption bands in the range of 270-290 nm, which can be attributed to π→π* transitions within the aromatic system.

The synthesis of 1-propanone, 1-(2-hydroxy-3-methylphenyl)- typically involves multi-step processes starting from readily available aromatic aldehydes or ketones. One common approach is through Friedel-Crafts acylation followed by hydrolysis to introduce the hydroxyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

Applications of this compound span across multiple industries. In pharmaceuticals, it serves as an intermediate in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Its role as an antioxidant has also been explored in food additives and cosmetic products to prevent oxidative damage to biomolecules. Additionally, its unique electronic properties make it a candidate for use in organic electronics and photovoltaic materials.

From an environmental perspective, understanding the fate and transport of 1-propanone, 1-(2-hydroxy-3-methylphenyl)- is crucial for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, this compound undergoes microbial degradation within weeks when exposed to natural soil microorganisms. Its biodegradation pathways involve initial oxidation steps followed by cleavage of the aromatic ring structure.

In conclusion, 1-propanone, 1-(2-hydroxy-3-methylphenyl)- (CAS No. 3338-15-6) is a versatile compound with promising applications across various fields due to its unique chemical properties and reactivity. Ongoing research continues to uncover new synthetic routes and functional applications for this molecule, solidifying its importance in modern chemistry.

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